molecular formula C12H12N4 B1483188 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2097969-84-9

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1483188
CAS No.: 2097969-84-9
M. Wt: 212.25 g/mol
InChI Key: CRGNZYKTCZKLQB-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile is a high-value chemical building block belonging to the pyrazolyl-pyridine family, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly the 1H-pyrazolo[3,4-b]pyridine scaffold, which is known for its close structural resemblance to purine bases like adenine and guanine . This similarity makes derivatives of this chemotype highly relevant in the development of tyrosine kinase inhibitors and other targeted therapies . Research into pyrazol-4-yl-pyridine derivatives has highlighted their potential in neuroscience, specifically as subtype-selective positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4, a promising target for conditions such as schizophrenia and dementia with Lewy bodies . The nitrile functional group on this reagent provides a reactive handle for further chemical transformations, allowing researchers to explore a wide array of structure-activity relationships. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-9-11(5-6-13)12(15-16)10-4-3-7-14-8-10/h3-4,7-9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGNZYKTCZKLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile, with CAS number 2097969-84-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile is C12H14N4C_{12}H_{14}N_{4} with a molecular weight of approximately 202.25 g/mol. The compound features a pyrazole ring, which is known for its versatile biological activity and is often utilized in drug design.

Biological Activity Overview

Research indicates that the pyrazole scaffold plays a crucial role in various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific activities of 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile are summarized below:

1. Anti-inflammatory Activity

Studies have shown that compounds containing the pyrazole structure exhibit significant anti-inflammatory properties. For instance, derivatives with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.

CompoundIC50 (μg/mL)Target
Pyrazole Derivative A71.11COX-1
Pyrazole Derivative B0.02COX-2

In one study, pyrazole derivatives were screened for their COX inhibitory activity using an enzyme immunoassay kit, revealing that many compounds exhibited high selectivity for COX-2 over COX-1, suggesting their potential as anti-inflammatory agents without the gastrointestinal side effects typical of nonsteroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

The pyrazole moiety has been linked to anticancer properties through its ability to inhibit specific kinases involved in cancer cell proliferation. For example, compounds derived from pyrazoles have been identified as ATP-competitive inhibitors of Akt kinases, which are critical in cancer signaling pathways.

In vitro studies have indicated that certain pyrazole derivatives can significantly reduce cell viability in various cancer cell lines, demonstrating their potential as anticancer agents .

3. Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Pyrazole derivatives have been tested against various bacterial strains, showing varying degrees of effectiveness.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • Case Study on Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The most potent compounds showed significant reduction in edema compared to control groups .
  • Case Study on Anticancer Properties : Research involving the synthesis and evaluation of pyrazole-based compounds against breast cancer cells demonstrated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways .

The mechanisms underlying the biological activities of 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile are primarily attributed to its interaction with specific enzyme targets:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Kinase Inhibition : The compound's structure allows it to bind effectively to kinase domains, disrupting signaling pathways crucial for cell survival and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name R1 Substituent Pyridine Position Acetonitrile Position Molecular Weight (g/mol) Key Features/Modifications
Target: 2-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile Ethyl 3-yl 4 225.27 Balanced lipophilicity; drug-like scaffold
2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile 2-Fluoroethyl 3-yl 4 230.24 Fluorine enhances electronegativity
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile Isopropyl 4-yl 5 226.28 Steric bulk; pyridine positional isomer
2-(1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile Propargyl 3-yl 4 222.25 Alkyne for click chemistry
(1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile Phenyl (×2) N/A 4 259.31 High lipophilicity; aromatic dominance
24(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)amino)acetonitrile Chloro + amino 3-yl 4 235.68 Electrophilic chloro; H-bonding amino

Key Observations:

  • Isopropyl Analog () : Increased steric hindrance may reduce binding efficiency in enzyme active sites. The pyridin-4-yl isomer alters nitrogen orientation, affecting hydrogen-bonding interactions .
  • Propargyl Derivative () : The alkyne group enables bioorthogonal "click" reactions for targeted drug delivery or bioconjugation .
  • Diphenyl Derivative () : Enhanced lipophilicity (logP) may compromise aqueous solubility, limiting bioavailability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Purity Solubility (Predicted) logP (Estimated)
Target 225.27 N/A Moderate (ACN/DMSO) 1.8
Fluorinated 230.24 ≥95% Moderate 1.5
Isopropyl 226.28 N/A Low (aqueous) 2.2
Propargyl 222.25 N/A Moderate 1.3
Diphenyl 259.31 95% Low (aqueous) 3.4
  • Fluorinated Analog : Lower logP (1.5) compared to the target compound indicates improved polarity, likely due to fluorine’s electronegativity .

Preparation Methods

Pyrazole Core Construction and Pyridinyl Substitution

A common approach starts with the preparation of 3-pyridinyl-substituted pyrazoles through palladium-catalyzed cross-coupling reactions. For example, pyrazolo[1,5-a]pyridine derivatives are synthesized via Suzuki-Miyaura or Buchwald-Hartwig type couplings involving pyrazole precursors and pyridinyl halides under inert atmosphere with palladium catalysts and suitable ligands.

Typical conditions include:

Step Reagents and Conditions Notes
Cross-coupling Pd(PPh3)4 or Pd(PPh3)2Cl2, Cs2CO3, 1,10-phenanthroline, DMF, reflux under N2 Yields ~50-70% depending on substrates
Solvent DMF or DME-EtOH mixtures Dry solvents under nitrogen atmosphere
Purification Silica gel column chromatography, Isolera® automated system Hexane/ethyl acetate gradients

This method is supported by examples where 3-arylpyrazolo[1,5-a]pyridines were obtained in moderate to good yields after purification by chromatography.

Introduction of the Ethyl Group at N1 Position

N-alkylation of the pyrazole nitrogen is typically achieved by treating the pyrazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

Step Reagents and Conditions Notes
N-Alkylation Ethyl bromide, base (e.g., K2CO3 or NaH), solvent (DMF or acetone), room temperature to reflux Selective alkylation at N1 position
Reaction time Several hours to overnight Monitoring by TLC or LC/MS
Work-up Extraction, drying over Na2SO4, concentration Purification by column chromatography

Introduction of the Acetonitrile Group

The acetonitrile moiety at the 4-position of the pyrazole ring can be introduced by nucleophilic substitution or via condensation reactions involving cyanoacetic acid derivatives or nitrile-containing building blocks.

One reported approach involves:

  • Reaction of the pyrazole intermediate with cyanoacetic acid derivatives or halogenated acetonitrile under basic conditions.
  • Alternatively, a palladium-catalyzed cyanation reaction can be employed using potassium cyanide or other cyanide sources.
Step Reagents and Conditions Notes
Cyanation KCN or Zn(CN)2, Pd catalyst, ligand, base, solvent (e.g., DMF), elevated temperature Requires careful handling of cyanide
Alternative Alkylation with 4-chloromethylacetonitrile under basic conditions Safer and more straightforward route
Purification Column chromatography or recrystallization Ensures removal of metal residues

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pd-catalyzed cross-coupling Pyrazole precursor + 3-bromopyridine, Pd(PPh3)4, Cs2CO3, DMF, reflux, N2 50-70 Formation of 3-(pyridin-3-yl)pyrazole core
2 N-alkylation Ethyl bromide, K2CO3, DMF, rt to reflux 70-90 Introduction of ethyl group at N1
3 Cyanation/alkylation 4-chloromethylacetonitrile, base, DMF or Pd-catalyzed cyanation 60-85 Installation of acetonitrile group

Purification and Characterization

Purification of intermediates and final products is typically performed by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents. Analytical techniques include:

Research Findings and Optimization Notes

  • Use of dry solvents and inert atmosphere (N2) is critical to avoid side reactions and ensure high yields.
  • Palladium catalysts such as Pd(PPh3)4 and ligands like 1,10-phenanthroline enhance cross-coupling efficiency.
  • Alkylation reactions require controlled stoichiometry and temperature to prevent over-alkylation.
  • Cyanation steps demand strict safety protocols due to toxicity of cyanide reagents.
  • Purification by automated chromatography systems (e.g., Isolera®) improves reproducibility and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Impact on Yield/Purity
Catalyst Pd(PPh3)4, Pd(PPh3)2Cl2 High catalytic activity, selectivity
Base Cs2CO3, K2CO3 Efficient deprotonation and coupling
Solvent DMF, DME-EtOH mixtures Solubility and reaction rate control
Temperature Room temp to reflux (80°C) Influences reaction kinetics
Atmosphere Nitrogen (N2) Prevents oxidation and moisture interference
Purification Silica gel chromatography, recrystallization Ensures high purity and isolation

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile with high yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrazole ring formation and subsequent functionalization. Key parameters include:
  • Solvent selection : Ethanol or acetonitrile are preferred for their ability to dissolve intermediates and stabilize reactive species .
  • Temperature control : Room temperature for condensation steps and reflux (70–100°C) for cyclization, monitored via thin-layer chromatography (TLC) .
  • Purification : Column chromatography or recrystallization improves purity (>95%), with yields optimized by adjusting stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to acetyl precursors) .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, acetonitrile’s nitrile group absence in 1H^1H NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 235 [M+H]+^+ for related pyrazole-acetonitrile derivatives) .
  • X-ray crystallography : For unambiguous confirmation of 3D structure, as demonstrated for analogous pyrazole-pyridinyl systems .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
  • Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C for enzyme inhibition studies) .
  • Purity reassessment : Re-analyze batches via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out byproduct interference .
  • Target validation : Use siRNA knockdown or competitive binding assays to confirm specificity for proposed targets (e.g., kinases or GPCRs) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Design a focused library of derivatives and employ iterative testing:
  • Core modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target binding .
  • Functional group tuning : Substitute the nitrile with amides or esters to evaluate electronic contributions .
  • Biological assays : Test derivatives in dose-response curves (e.g., IC50_{50} determination) against relevant disease models (e.g., cancer cell lines) .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Methodological Answer : Preliminary data suggest interactions with nucleotide-binding domains (e.g., ATP pockets in kinases):
  • Docking studies : Use software like AutoDock Vina to model binding poses, guided by X-ray structures of homologous proteins .
  • Kinetic assays : Measure KiK_i values via competitive inhibition assays (e.g., fluorescence polarization) .
  • Mutagenesis : Introduce point mutations (e.g., T338A in a kinase) to identify critical binding residues .

Q. How can synthetic byproducts or degradation products be identified and quantified?

  • Methodological Answer : Employ advanced chromatographic and spectroscopic methods:
  • LC-MS/MS : Detect trace impurities using MRM (multiple reaction monitoring) mode .
  • Stability studies : Accelerated degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) followed by HPLC-DAD analysis .
  • Isolation : Preparative HPLC to isolate byproducts for structural elucidation via 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 2
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2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile

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